2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone
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Overview
Description
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties
Preparation Methods
The synthesis of 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone typically involves multiple steps. One common synthetic route includes the S-alkylation of 4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazole-3-thiol with 2-bromo-1-(2-chlorophenyl)ethanone in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced techniques and equipment to optimize efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its structural features suggest potential therapeutic applications, including the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity towards these targets . Further research is needed to fully elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone include other triazole derivatives such as:
- 4-(4-bromophenyl)-5-phenyl-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities . The unique combination of bromophenyl, pyridinyl, and chlorophenyl groups in this compound distinguishes it from other triazole derivatives and may contribute to its distinct applications and mechanisms of action.
Properties
CAS No. |
577765-88-9 |
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Molecular Formula |
C21H14BrClN4OS |
Molecular Weight |
485.8 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C21H14BrClN4OS/c22-15-7-9-16(10-8-15)27-20(14-4-3-11-24-12-14)25-26-21(27)29-13-19(28)17-5-1-2-6-18(17)23/h1-12H,13H2 |
InChI Key |
OBUKJLHJVOFPTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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